molecular formula C16H22N2O3 B2404015 Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 755042-83-2

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B2404015
CAS No.: 755042-83-2
M. Wt: 290.363
InChI Key: ZMOLHVSIRMEEPA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its complex structure, which includes a tert-butyl ester group, a 3-oxopropyl side chain, and a dihydro-1,8-naphthyridine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions

    Formation of the 1,8-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.

    Addition of the 3-oxopropyl group: This can be accomplished through a Michael addition reaction, where the naphthyridine core is reacted with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The naphthyridine core can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxopropyl group may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its naphthyridine core is of particular interest due to its structural similarity to various bioactive molecules. Researchers are exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the production of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Quinolines and isoquinolines: These are structurally related to naphthyridines and exhibit similar reactivity and applications.

    Pyridines: While simpler in structure, pyridines can serve as precursors or analogs to naphthyridine compounds.

Uniqueness

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butyl ester group provides stability, while the 3-oxopropyl side chain offers sites for further functionalization, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOLHVSIRMEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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